2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
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Overview
Description
2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a pyrazole ring, a phenol group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved using hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Phenol Group Addition: The phenol group can be introduced through electrophilic aromatic substitution reactions, often using phenol derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
2-(1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
The ortho-tolyl group in 2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol provides unique steric and electronic properties, influencing its reactivity and interaction with molecular targets. This makes it distinct from its para- and meta-tolyl analogs.
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-7-3-4-8-13(12)16-11-15(18-19(16)23(2,21)22)14-9-5-6-10-17(14)20/h3-10,16,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEDLEFRMNARQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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